molecular formula C10H7ClN2O3 B2444138 4-Chloro-8-methoxy-3-nitroquinoline CAS No. 1602939-41-2

4-Chloro-8-methoxy-3-nitroquinoline

Cat. No.: B2444138
CAS No.: 1602939-41-2
M. Wt: 238.63
InChI Key: KHBORCAUOJGAQM-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-3-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. It is characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 8th position, and a nitro group at the 3rd position on the quinoline ring. This compound has a molecular formula of C10H7ClN2O3 and a molecular weight of 238.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methoxy-3-nitroquinoline typically involves the nitration of 4-chloro-8-methoxyquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-methoxy-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

Scientific Research Applications

4-Chloro-8-methoxy-3-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its quinoline structure.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxy-3-nitroquinoline is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA or proteins, leading to antimicrobial or anticancer effects. The chlorine and methoxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-8-methoxy-3-nitroquinoline is unique due to the presence of all three functional groups (chlorine, methoxy, and nitro) on the quinoline ring. This combination of groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-8-methoxy-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-8-4-2-3-6-9(11)7(13(14)15)5-12-10(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBORCAUOJGAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602939-41-2
Record name 4-chloro-8-methoxy-3-nitroquinoline
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